

# Guanosine Hydrate: A Comprehensive Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **Guanosine Hydrate**, including its chemical identifiers, relevant signaling pathways, experimental methodologies, and key quantitative data.

## **Chemical Identifiers and Properties**

**Guanosine hydrate** is the hydrated form of guanosine, a purine nucleoside. Accurate identification is critical for experimental consistency. Several CAS numbers are associated with guanosine and its hydrated forms. It is crucial for researchers to note the specific form of the compound listed by their supplier.



| Identifier           | Value   | Reference |  |  |
|----------------------|---|-----------|--|--|
| CAS Number           | 1143525-19-2  | [1][2]    |  |  |
| 141433-61-6          | [1]   |           |  |  |
| 118-00-3 (Anhydrous) | [2][3][4][5][6]   | _         |  |  |
| PubChem CID          | 135705230   | [1]       |  |  |
| IUPAC Name           | 2-amino-9-[(2R,3R,4S,5R)-3,4-<br>dihydroxy-5-<br>(hydroxymethyl)oxolan-2-<br>yl]-1H-purin-6-one;hydrate   |           |  |  |
| Molecular Formula    | C10H15N5O6  | [1][7]    |  |  |
| Molecular Weight     | 301.26 g/mol  | [7]       |  |  |
| InChI                | InChI=1S/C10H13N5O5.H2O/<br>c11-10-13-7-4(8(19)14-10)12-<br>2-15(7)9-6(18)5(17)3(1-16)20-<br>9;/h2-3,5-6,9,16-18H,1H2,<br>(H3,11,13,14,19);1H2/t3-,5-,6-,<br>9-;/m1./s1 | [1][3]    |  |  |
| InChIKey             | YCHNAJLCEKPFHB-<br>GWTDSMLYSA-N   |           |  |  |
| Canonical SMILES     | C1=NC2=C(N1[C@H]3<br>INVALID-LINK<br>CO)O">C@@HO)N=C(NC2=<br>O)N.O  | [1]       |  |  |

## **Physical and Chemical Properties**



| Property  | Value                      | Reference |
|---|----------------------------|-----------|
| Melting Point   | 250 °C (decomposes)        | [2][8]    |
| Solubility  | Water: 700 mg/L (at 18 °C) | [9]       |
| DMSO: ~30 mg/mL   | [10]                       |           |
| Sparingly soluble in aqueous buffers. For cell culture, it can be first dissolved in DMSO and then diluted. | [10]                       |           |
| Appearance  | White crystalline powder   | [8][11]   |

## **Signaling Pathways and Mechanisms of Action**

Guanosine is recognized as a crucial neuromodulator with significant neuroprotective effects.[1] [3][4] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, primarily impacting the glutamatergic and adenosinergic systems.

## Modulation of the Glutamatergic System

A primary neuroprotective function of guanosine is its ability to counteract glutamate excitotoxicity.[12][13] This is achieved through several mechanisms:

- Stimulation of Glutamate Uptake: Guanosine enhances the uptake of glutamate by
  astrocytes, which is a critical process for clearing excess glutamate from the synaptic cleft
  and preventing neuronal overstimulation.[1][12][13] This effect is mediated by the activation
  of glutamate transporters.[1]
- Reduction of Glutamate Release: Guanosine has been shown to decrease the release of glutamate from presynaptic terminals.[1]

### Interaction with the Adenosinergic System

The effects of guanosine are intricately linked with the adenosinergic system. While not a direct ligand for adenosine receptors, its actions are often mediated through them, particularly the A<sub>1</sub> and A<sub>2</sub>A receptors.[3][14][15] The neuroprotective effects of guanosine can be abolished by



 $A_1R$  antagonists and  $A_2AR$  agonists, suggesting a complex interaction, possibly involving  $A_1R$ - $A_2AR$  heteromers.[14][15]

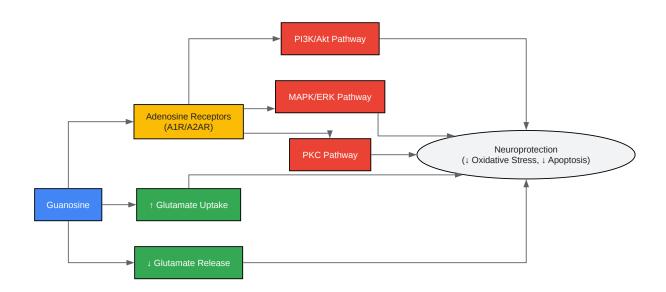
## **Intracellular Signaling Cascades**

Guanosine triggers several pro-survival intracellular signaling pathways that are central to its neuroprotective effects. These include:

- PI3K/Akt Pathway: Activation of the Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a key mechanism through which guanosine confers neuroprotection.[1][3][6] This pathway is involved in inhibiting apoptosis and promoting cell survival.[3]
- MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signalregulated kinase (ERK) pathway is also activated by guanosine.[1][3] This pathway plays a role in cell proliferation, differentiation, and survival.
- PKC Pathway: Protein Kinase C (PKC) is another signaling molecule activated by guanosine, contributing to its neuroprotective effects, including the increased activity of glutamine synthase.[12][16]

The interplay of these pathways leads to a reduction in oxidative stress, neuroinflammation, and apoptosis.[1][3]





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Guanosine's neuroprotective signaling cascade.

# Role of GTP in G-Protein Coupled Receptor (GPCR) Signaling

Guanosine is a precursor for the synthesis of Guanosine Triphosphate (GTP).[17][18] GTP is a fundamental molecule in cellular signaling, acting as an energy source and a key component in G-protein coupled receptor (GPCR) pathways.[17][18] GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.[19][20][21]

The activation cycle of a G-protein is a critical process in cellular communication:

- Ligand Binding: A signaling molecule binds to the GPCR on the cell surface.
- Conformational Change: This binding induces a conformational change in the GPCR.

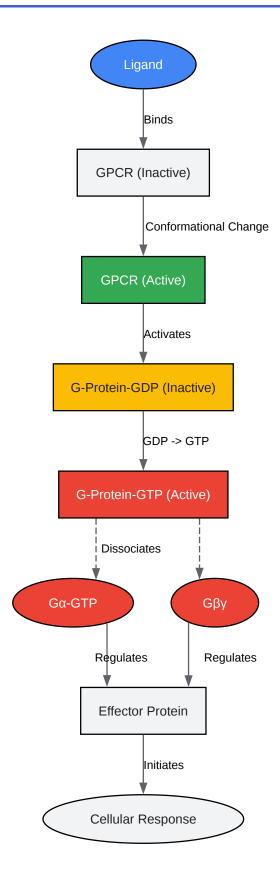






- G-Protein Activation: The activated GPCR interacts with a heterotrimeric G-protein (composed of α, β, and γ subunits), causing the Gα subunit to release Guanosine Diphosphate (GDP) and bind GTP.
- Subunit Dissociation: The G-protein dissociates into an active Gα-GTP monomer and a Gβγ dimer.
- Downstream Signaling: Both the Gα-GTP and Gβγ subunits can then interact with and regulate various effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular responses.[19][20]





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Workflow of G-Protein Coupled Receptor (GPCR) activation.



## **Experimental Protocols and Methodologies**

Guanosine has been utilized in a variety of experimental models to investigate its neuroprotective effects.

## **Preparation of Guanosine Solutions for Cell Culture**

The solubility of guanosine in aqueous solutions is limited. For cell culture experiments, the following methods can be employed:

- DMSO Stock Solution: Dissolve guanosine in dimethyl sulfoxide (DMSO) to create a
  concentrated stock solution.[10] This stock can then be diluted to the final desired
  concentration in the cell culture medium. It is recommended not to store the final aqueous
  solution for more than one day.[10]
- Ammonia Solution: For mass spectrometry analysis, a 10% ammonia solution can be used to prepare a stock, which is then further diluted with water.[22]
- Direct Dissolution: For some applications, guanosine can be dissolved directly in the medium, though it may take 10-15 minutes.[23] A small amount of NaOH can be used to aid dissolution, followed by pH adjustment.[23]

### In Vitro Experimental Models

Guanosine has been extensively studied in various in vitro models of neurological damage:

- Oxygen-Glucose Deprivation (OGD): This is a common in vitro model to mimic ischemic conditions. Brain slices or cell cultures are incubated in a medium lacking oxygen and glucose.[3][13] Guanosine treatment has been shown to be protective in this model by preventing cell death and reducing glutamate excitotoxicity.[3][13]
- Cell Lines:
  - SH-SY5Y (Human Neuroblastoma Cells): Used in models of Alzheimer's disease, where guanosine protects against β-amyloid-induced apoptosis and oxidative stress.
  - C6 (Rat Astroglial Cells): Employed to study the effects of guanosine on glutamate uptake and its protection against glucose deprivation.[1]



 Primary Cell Cultures: Guanosine has been shown to promote neurite outgrowth in cultured cerebellar neurons.[1]

## In Vivo Experimental Models

Animal models have been instrumental in demonstrating the therapeutic potential of guanosine:

- Ischemic Stroke Models: In rodent models of middle cerebral artery occlusion (MCAO), systemic administration of guanosine has been shown to reduce infarct volume and improve neurological deficits.[2][3]
- Parkinson's Disease Models: In a rodent model of Parkinson's disease, guanosine decreased neuronal apoptosis and increased dopaminergic cell survival.[1]
- Seizure Models: Guanosine has demonstrated anticonvulsant effects in mice, protecting against seizures induced by excitotoxic agents like quinolinic acid.[3]

## **Quantitative Data**

The following tables summarize key quantitative data from various studies on guanosine.

#### Table 4.1: Concentrations Used in In Vitro Studies



| Experimental<br>Model               | Cell<br>Type/Tissue        | Guanosine<br>Concentration | Observed<br>Effect   | Reference |
|-------------------------------------|----------------------------|----------------------------|--|-----------|
| Glutamate-<br>induced cell<br>death | Rat hippocampal<br>slices  | 100 μΜ                     | Neuroprotection,<br>inhibition of<br>glutamate<br>release  | [6]       |
| Нурохіа                             | PC12 cells                 | 300 μΜ                     | Neurite outgrowth, increased heme- oxygenase-1             | [1]       |
| Glucose<br>deprivation              | C6 astroglial cells        | Not specified              | Increased glutamate uptake and glutamine synthase activity | [1]       |
| β-amyloid-<br>induced<br>apoptosis  | SH-SY5Y cells              | Not specified              | Protection against apoptosis and ROS production            | [1]       |
| Stem cell proliferation             | Neural stem cells<br>(SVZ) | 100 μΜ                     | Increased cell proliferation and BDNF expression           | [1]       |

**Table 4.2: Dosages Used in In Vivo Studies** 



| Experiment<br>al Model       | Animal<br>Model | Guanosine<br>Dosage | Route of<br>Administrat<br>ion | Observed<br>Effect  | Reference |
|------------------------------|-----------------|---------------------|--------------------------------|---|-----------|
| Anxiolytic-like effects      | Mice            | 7.5 mg/kg           | Systemic                       | Anxiolytic-like effects, modulation of adenosine and glutamate levels | [24]      |
| Ischemic<br>Stroke<br>(MCAO) | Mice            | 8 mg/kg             | Intraperitonea<br>I            | Prolonged survival, decreased neurological deficits and tissue damage | [2]       |

## Conclusion

**Guanosine hydrate**, and its active form guanosine, is a promising endogenous molecule with significant therapeutic potential, particularly in the context of neurological disorders. Its multifaceted mechanism of action, centered on the modulation of glutamatergic and adenosinergic systems and the activation of key pro-survival signaling pathways, makes it a compelling candidate for further investigation in drug development. This guide provides a foundational understanding for researchers aiming to explore the experimental applications and therapeutic benefits of guanosine.

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